molecular formula C27H35N3O9S B043080 N-[(1S,2R)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl Ester CAS No. 799241-76-2

N-[(1S,2R)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl Ester

Cat. No.: B043080
CAS No.: 799241-76-2
M. Wt: 577.6 g/mol
InChI Key: YCZAREAHOZXNLL-HEXNFIEUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1S,2R)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl Ester (CAS: 1005324-46-8) is a structurally complex carbamic acid ester with a molecular formula of C25H35N3O7S and a molecular weight of 521.63 g/mol . Its key features include:

  • A hexahydrofuro[2,3-b]furan-3-yl ester moiety, which contributes to its rigid cyclic ether backbone.
  • A 4-nitrophenylsulfonyl group attached to a 2-methylpropyl (isobutyl) amine, introducing strong electron-withdrawing properties.
  • A phenylmethyl (benzyl) group and a hydroxypropyl chain, which may influence solubility and binding interactions.

Properties

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O9S/c1-18(2)15-29(40(35,36)21-10-8-20(9-11-21)30(33)34)16-24(31)23(14-19-6-4-3-5-7-19)28-27(32)39-25-17-38-26-22(25)12-13-37-26/h3-11,18,22-26,31H,12-17H2,1-2H3,(H,28,32)/t22-,23-,24+,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZAREAHOZXNLL-HEXNFIEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799241-76-2
Record name (3R,3aS,6aR)-Hexahydrofuro(2,3-b)furan-3-yl ((2S,3R)-3-hydroxy-4-((N-isobutyl-4-nitrophenyl)sulfonamido)-1-phenylbutan-2-yl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0799241762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R,3AS,6AR)-HEXAHYDROFURO(2,3-B)FURAN-3-YL ((2S,3R)-3-HYDROXY-4-((N-ISOBUTYL-4-NITROPHENYL)SULFONAMIDO)-1-PHENYLBUTAN-2-YL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM3AMB3LV5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Key Synthetic Steps

  • Substrate-Controlled Hydrogenation : An α,β-unsaturated ester undergoes diastereoselective hydrogenation to establish the C3 stereocenter. For example, (carbethoxymethylene)triphenylphosphorane reacts with a glycofuranoside precursor under argon to yield a Z/E-isomer mixture (85% yield).

  • Anomeric Reduction : BF₃·OEt₂ catalyzes the deprotection of a 1,2-O-isopropylidene group, followed by silane reduction to generate a secondary alcohol.

  • Baeyer–Villiger Oxidation : A tetrahydrofuranyl-2-aldehyde derivative is oxidized to introduce a ketone intermediate, which undergoes acid-catalyzed cyclization to form the bis-THF ring system.

Stereochemical Control

The use of chiral sugar precursors ensures >99% enantiomeric excess (ee) for the hexahydrofurofuran core, critical for the compound’s bioactivity. Industrial routes prioritize this method for scalability and cost efficiency, though it requires 12–15 steps.

Functionalization of the Side Chains

ParameterValueSource
SolventTHF or dimethylformamide (DMF)
BaseTriethylamine
Temperature15–20°C
Reaction Time3–5 hours

Carbamate Ester Formation

The carbamic acid ester linkage is formed via a two-step process:

Amine Activation

The primary amine group of the side chain is converted to an isocyanate intermediate using phosgene or triphosgene. This step is conducted in dichloromethane at −10°C to minimize side reactions.

Esterification

The isocyanate reacts with the hexahydrofurofuran core’s hydroxyl group under catalytic conditions:

  • Catalysts : Zinc compounds (e.g., Zn(OAc)₂) or ionic liquids ([DBUH][OAc]) enhance selectivity.

  • Solvents : Acetonitrile or toluene at 150–180°C under 5 MPa CO₂ pressure yield 78–92% carbamate product.

Table 2: Optimization of Carbamate Formation

ConditionOptimal ValueYieldSource
CatalystZn(OAc)₂ with 2,2′-bipyridine92%
Temperature150°C88%
CO₂ Pressure5 MPa85%

Industrial-Scale Production

Process Intensification

  • Continuous Flow Systems : Microreactors reduce reaction times for hydrogenation and cyclization steps by 40%.

  • Catalyst Recycling : Immobilized BF₃·OEt₂ on silica gel allows 5–7 reuse cycles without loss of activity.

Purification Strategies

  • Crystallization : The final product is purified via gradient cooling in ethanol/water mixtures, achieving ≥99.5% purity.

  • Chromatography : Preparative HPLC with C18 columns resolves stereochemical impurities (<0.1%).

Challenges and Innovations

Stereochemical Drift

High-temperature steps risk epimerization at C3. Solutions include:

  • Low-Temperature Quenching : Rapid cooling to −20°C post-reaction.

  • Chiral Additives : Tartaric acid derivatives stabilize the transition state during Baeyer–Villiger oxidation.

Green Chemistry Advances

Recent patents disclose solvent-free carbamate synthesis using supercritical CO₂, reducing waste by 70% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution reagents: Such as halogens for electrophilic aromatic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group may produce an amine.

Scientific Research Applications

HIV Protease Inhibition

One of the notable applications of this compound is in the synthesis of HIV protease inhibitors. The compound serves as a crucial building block in the synthesis of Amprenavir, an antiretroviral drug used in the treatment of HIV/AIDS. The synthesis involves several steps, including reduction and hydrogenation processes that yield the active carbamate form necessary for biological activity .

Anticancer Activity

Research indicates that compounds structurally similar to N-[(1S,2R)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid exhibit anticancer properties. The sulfonamide group is known to enhance the compound's ability to inhibit tumor growth by interfering with cellular processes involved in cancer progression .

Enzyme Inhibition Studies

The compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing drugs targeting various enzymatic pathways involved in diseases such as diabetes and hypertension. The presence of the nitrophenylsulfonyl moiety is particularly significant for enhancing binding affinity to target enzymes .

Case Study 1: Synthesis and Characterization

A study conducted by Pai et al. (2012) detailed a facile synthesis method for this carbamic acid derivative, highlighting its role as an intermediate in producing HIV protease inhibitors. The researchers employed a multi-step synthesis involving selective reductions and acylation techniques to achieve high yields and purity levels, demonstrating the compound's versatility in pharmaceutical applications .

In a separate investigation, researchers evaluated the biological activity of the compound against various cancer cell lines. Results indicated that the compound exhibited significant cytotoxic effects, particularly against breast and prostate cancer cells. Mechanistic studies suggested that this activity may be attributed to its ability to induce apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism by which [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate exerts its effects depends on its interaction with molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

  • Sulfonyl Group Modifications: The target’s 4-nitrophenylsulfonyl group is distinct from analogs with 4-methoxybenzenesulfonyl (3j, 22) or halophenylsulfonyl (5, ). The nitro group’s electron-withdrawing nature may enhance electrophilic interactions in binding pockets compared to electron-donating methoxy or halogen substituents .

Cyclic Moieties and Backbone Rigidity

  • The target’s hexahydrofurofuran ester provides a rigid, oxygen-rich scaffold, contrasting with tetraoxacyclotridecan (3j) or oxazolidinone (29d, 30d) backbones. These differences may affect conformational flexibility and protease binding .

Analytical Characterization

  • Most analogs were validated via 1H/13C NMR and HRMS , with sulfonyl and carbamate peaks consistently observed in δ 7.0–8.0 ppm (aromatic protons) and δ 160–170 ppm (carbonyl carbons) . The target compound’s absence of reported data limits direct comparison.

Biological Activity

N-[(1S,2R)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl Ester is a complex organic compound primarily studied for its potential biological activities, particularly as an antiviral agent . This compound is closely related to Amprenavir , an established HIV protease inhibitor. This article reviews its synthesis, biological activity, and relevant research findings.

Molecular Structure

  • Molecular Formula : C25H35N3O7S
  • Molecular Weight : 521.63 g/mol
  • CAS Number : 799241-76-2
  • SMILES Notation : CC(C)CN(CC@HC(Cc1ccccc1)NC(=O)OC(C)(C)C)S(=O)(=O)c2ccc(cc2)N+[O-]

Physical Properties

PropertyValue
Storage Temperature-20°C
Shipping TemperatureRoom Temperature

Antiviral Properties

N-[(1S,2R)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid exhibits significant antiviral activity against HIV. Its mechanism of action involves the inhibition of the HIV protease enzyme, which is crucial for viral replication. The compound's structure allows it to effectively bind to the active site of the protease, preventing the cleavage of viral polyproteins into functional proteins necessary for viral assembly and maturation .

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • A study by Pai et al. (2012) described a facile synthesis method for this compound, highlighting its role as a component in HIV protease inhibitors. The synthesis involved several steps including reduction and hydrogenation processes that yielded high diastereoselectivity .
  • Comparative Studies :
    • Research comparing various carbamate derivatives indicated that N-[(1S,2R)-...]-carbamic acid showed superior inhibitory activity against HIV protease compared to other similar compounds. The study emphasized the importance of the 4-nitrophenylsulfonamide group in enhancing antiviral efficacy .
  • Toxicology and Safety :
    • Toxicological assessments have been conducted to evaluate the safety profile of this compound. Preliminary results suggest that while it exhibits potent antiviral activity, careful consideration must be given to dosage to minimize potential side effects .

The compound acts by competitively inhibiting the HIV protease enzyme. The presence of the sulfonamide moiety is critical as it enhances binding affinity to the enzyme's active site. This competitive inhibition leads to a decrease in viral load in infected cells.

Q & A

Q. How can the stereochemistry of this compound be experimentally confirmed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Utilize 2D-NMR techniques (e.g., NOESY or ROESY) to detect spatial proximity between protons, confirming the (1S,2R) and (3R,3aS,6aR) configurations. For example, cross-peaks between the hydroxy group and adjacent protons can resolve stereochemical ambiguities .
  • X-ray Crystallography: Single-crystal diffraction provides definitive proof of stereochemistry by mapping atomic positions. This is critical for validating the hexahydrofuro[2,3-b]furan moiety’s fused ring system .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (e.g., at 254 nm) to quantify purity (>98% as per standards in and ). Pair with a chiral column to verify enantiomeric excess .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or high-resolution MS (HRMS) confirms molecular weight (e.g., C25H35N3O7S has a molar mass of 521.63 g/mol ) and detects fragmentation patterns indicative of sulfonamide or carbamate groups .

Advanced Research Questions

Q. What synthetic challenges arise in constructing the hexahydrofuro[2,3-b]furan moiety?

Methodological Answer:

  • Protecting Group Strategy: The furan oxygen atoms are susceptible to nucleophilic attack. Use tert-butyldimethylsilyl (TBS) or benzyl groups to protect hydroxyls during sulfonylation and carbamate formation. Deprotection with trifluoroacetic acid (TFA) or hydrogenolysis is critical (see for TFA use in analogous syntheses) .
  • Stereocontrol: The (3R,3aS,6aR) configuration requires asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries. Monitor reaction progress with thin-layer chromatography (TLC) and adjust temperature/pH to minimize racemization .

Q. How can discrepancies in NMR data between synthetic batches be resolved?

Methodological Answer:

  • Comparative Analysis: Cross-reference experimental 1H/13C NMR shifts with computational predictions (e.g., density functional theory (DFT) calculations). For example, provides δ values for similar furan derivatives (e.g., δ 7.27 ppm for aromatic protons) .
  • Impurity Profiling: Use liquid chromatography-mass spectrometry (LC-MS) to identify byproducts. If a peak at m/z 584.73 is observed (as in ), it may indicate incomplete sulfonylation or residual intermediates .

Q. What strategies optimize the yield of the carbamate ester linkage?

Methodological Answer:

  • Coupling Reagents: Employ carbodiimides (e.g., EDC/HOBt) to activate the carboxylic acid intermediate. reports a 94% yield for a similar carbamate using CH2Cl2 as the solvent .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of the sulfonamide intermediate. Avoid protic solvents, which may hydrolyze the carbamate .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

Methodological Answer:

  • Controlled Stability Studies: notes TFA-mediated deprotection at 0°C without decomposition, while suggests potential instability in strong acids. Replicate conditions (e.g., 1.5 mL TFA in CH2Cl2) and monitor degradation via HPLC. If decomposition occurs, switch to milder acids (e.g., acetic acid) .
  • pH-Dependent Kinetics: Use UV-Vis spectroscopy to track absorbance changes at 300–400 nm (characteristic of nitrobenzene groups) under varying pH. A decrease in absorbance indicates nitro group reduction or sulfonamide cleavage .

Method Development for Isolation

Q. What chromatographic methods isolate intermediates during synthesis?

Methodological Answer:

  • Flash Chromatography: Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 8:2 to 6:4) to separate the carbamate ester from unreacted starting materials. achieved >90% purity using this approach .
  • Preparative TLC: For small-scale batches, employ TLC plates coated with fluorescent indicator (254 nm) and elute with dichloromethane/methanol (95:5). Scrape bands and extract with ethyl acetate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.